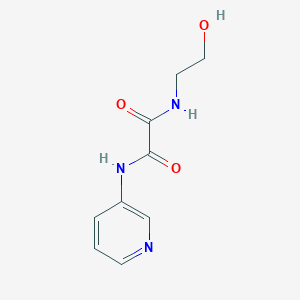
N-(2-羟乙基)-N'-吡啶-3-酰氧胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide: is an organic compound that features both a hydroxyethyl group and a pyridinyl group attached to an oxamide backbone
科学研究应用
Chemistry: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of ligands for coordination chemistry and catalysis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide has potential applications in drug discovery and development. It can be used as a scaffold for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products with enhanced performance characteristics.
作用机制
Target of Action
N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is a complex compound with a variety of potential targetsCompounds with similar structures have been shown to interact with various cellular targets, such as peroxisome proliferator-activated receptor alpha (ppar-α) and cannabinoid-like g-coupled receptors gpr55 and gpr119 .
Mode of Action
This could result in changes to cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to modulate various biochemical pathways, including those involved in inflammation and pain
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and distributed in various tissues
Result of Action
Similar compounds have been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide typically involves the reaction of 2-hydroxyethylamine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinyl group can be reduced to form a piperidinyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-N’-pyridin-3-yloxamide.
Reduction: Formation of N-(2-hydroxyethyl)-N’-piperidin-3-yloxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- N-(2-hydroxyethyl)-N’-pyridin-2-yloxamide
- N-(2-hydroxyethyl)-N’-pyridin-4-yloxamide
- N-(2-hydroxyethyl)-N’-piperidin-3-yloxamide
Comparison: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is unique due to the position of the pyridinyl group at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. Compared to its analogs with pyridinyl groups at different positions, this compound may exhibit distinct biological activities and chemical reactivity.
属性
IUPAC Name |
N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-5-4-11-8(14)9(15)12-7-2-1-3-10-6-7/h1-3,6,13H,4-5H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVQJZQPACUCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)
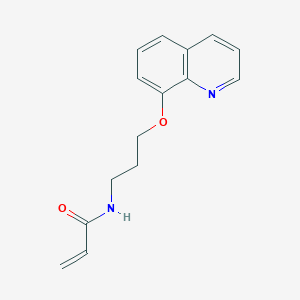
![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)
![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)
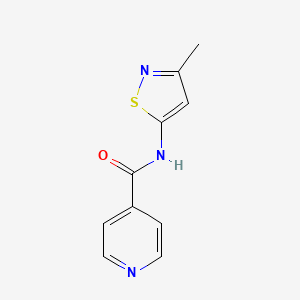
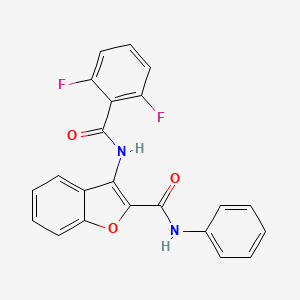
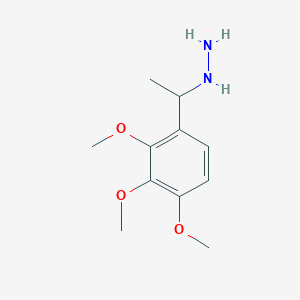

![tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2513515.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)
![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

